Fosdenopterin Hydrobromide

Description

Contextualization within Molybdenum Cofactor Deficiency (MoCD) Type A Research

Molybdenum Cofactor Deficiency (MoCD) is an exceptionally rare and severe autosomal recessive disorder. drugbank.com It is characterized by the body's inability to synthesize the molybdenum cofactor (MoCo), which is essential for the function of several crucial enzymes. patsnap.com The absence of functional MoCo leads to the accumulation of toxic sulfites, resulting in progressive and typically irreversible neurological damage, intractable seizures, and a high mortality rate in early childhood. drugbank.comnih.gov

MoCD is categorized into different types based on the specific genetic mutation. Type A, the most common form, is caused by mutations in the MOCS1 gene. drugbank.comnih.gov This gene is responsible for the first step in the MoCo biosynthesis pathway: the conversion of guanosine (B1672433) triphosphate (GTP) into cyclic pyranopterin monophosphate (cPMP). nih.govfda.gov In patients with MoCD Type A, this initial step is disrupted, leading to a complete lack of cPMP and, consequently, MoCo. patsnap.compharmgkb.org

The primary focus of MoCD Type A research has been to find a way to bypass this genetic block. Fosdenopterin (B1673565) hydrobromide emerged from this research as a synthetic, stable form of cPMP that can be administered to patients. patsnap.com By providing an exogenous source of cPMP, fosdenopterin effectively replaces the missing intermediate, allowing the subsequent steps of the MoCo synthesis pathway to proceed. nih.govfda.gov This restores the activity of MoCo-dependent enzymes, most notably sulfite (B76179) oxidase, which is responsible for converting toxic sulfites into harmless sulfates. patsnap.comfda.gov

Role as a Cyclic Pyranopterin Monophosphate (cPMP) Analog in Biochemical Pathways

Fosdenopterin is a synthetic analog of cyclic pyranopterin monophosphate (cPMP). patsnap.comgoodrx.com In a healthy individual, cPMP is the first stable intermediate in the multi-step synthesis of the molybdenum cofactor (MoCo) from guanosine triphosphate (GTP). fda.govfda.gov This pathway involves several enzymes encoded by genes such as MOCS1, MOCS2, MOCS3, and GPHN. fda.gov

In MoCD Type A, mutations in the MOCS1 gene prevent the synthesis of cPMP. pharmgkb.org Fosdenopterin acts as a substrate replacement, providing an external source of cPMP to the body. fda.gov Once administered, it is taken up by cells and enters the MoCo biosynthetic pathway, effectively bypassing the initial enzymatic defect. patsnap.com The body can then convert fosdenopterin into molybdopterin (MPT), the next intermediate in the pathway. fda.gov Subsequently, molybdenum is incorporated into MPT to form the active molybdenum cofactor. fda.gov

The restoration of MoCo synthesis allows for the activation of MoCo-dependent enzymes, which include:

Sulfite Oxidase (SOX): This enzyme is critical for the final step in the metabolism of sulfur-containing amino acids, detoxifying sulfites by oxidizing them to sulfate. nih.govfda.gov Its dysfunction is the primary cause of the severe neurological damage seen in MoCD. nih.gov

Xanthine (B1682287) Dehydrogenase/Oxidase: This enzyme is involved in purine (B94841) metabolism, breaking down xanthine and hypoxanthine (B114508) into uric acid. nih.gov

Aldehyde Oxidase: This enzyme participates in the metabolism of various aldehydes and nitrogen-containing heterocyclic compounds. nih.gov

By enabling the function of these enzymes, particularly sulfite oxidase, fosdenopterin helps to reduce the accumulation of neurotoxic sulfites and other harmful metabolites. patsnap.comfda.gov The efficacy of fosdenopterin in research settings is often monitored by measuring the levels of S-sulfocysteine (SSC), a neurotoxic sulfite, in the urine. drugbank.comfda.gov A sustained reduction in urinary SSC levels is a key biochemical indicator of the drug's activity. drugbank.comnih.gov

Historical Perspectives on its Academic Discovery and Development

The journey to the development of fosdenopterin began with the fundamental understanding of the MoCo biosynthetic pathway and the genetic basis of MoCD. Researchers first identified that MoCD Type A was caused by a defect in the initial step of MoCo synthesis. drugbank.com

Early therapeutic efforts focused on providing a replacement for the missing cPMP. drugbank.comdrugbank.com Initially, a recombinant form of cPMP (rcPMP) produced in E. coli was developed and investigated. drugbank.com This early version was granted orphan drug designation by the FDA in 2009 and showed promise in clinical research, demonstrating that substrate replacement therapy was a viable strategy. drugbank.comdrugbank.com

Building on this foundation, fosdenopterin was developed as a chemically synthesized and stable form of cPMP, offering advantages in manufacturing and consistency. bridgebio.com The compound, also known by the code name ALXN1101, was initially developed by Alexion Pharmaceuticals. fda.govclinicaltrialsarena.com In 2018, the late-stage development was acquired by BridgeBio Pharma, which created the subsidiary Origin Biosciences to manage its clinical development and commercialization. clinicaltrialsarena.com

A series of clinical studies, including prospective, open-label trials and a retrospective observational study, provided the evidence for fosdenopterin's efficacy. clinicaltrialsarena.comresearchgate.net These studies demonstrated a significant improvement in the survival rate of patients treated with fosdenopterin compared to a natural history cohort of untreated patients. wikipedia.org The efficacy was so profound that the three-year survival rate increased from 55% in untreated patients to 84% in those treated with fosdenopterin. drugbank.comdrugbank.com

This compelling data led to regulatory milestones. The U.S. Food and Drug Administration (FDA) granted fosdenopterin breakthrough therapy, rare pediatric disease, and orphan drug designations. bridgebio.comclinicaltrialsarena.com In February 2021, the FDA approved fosdenopterin, under the brand name Nulibry, for reducing the risk of mortality in patients with MoCD Type A. clinicaltrialsarena.comwikipedia.org This was followed by a recommendation for marketing authorization in the European Union by the EMA's Committee for Medicinal Products for Human Use (CHMP) in July 2022, with full approval granted in September 2022. drugbank.comdrugbank.com

Research Findings on Fosdenopterin Hydrobromide

Biochemical Impact of Fosdenopterin in MoCD Type A

| Biomarker | Effect of Fosdenopterin Treatment | Significance |

|---|---|---|

| Urinary S-sulfocysteine (SSC) | Sustained reduction. drugbank.comfda.gov | Reduction of a key neurotoxic metabolite, indicating restoration of Sulfite Oxidase activity. fda.gov |

| Plasma S-sulfocysteine (SSC) | Reduction demonstrated in animal models. fda.gov | Suggests potential for reducing systemic toxic burden. fda.gov |

| Urinary Uric Acid | Normalization or near-normalization. researchgate.net | Indicates restoration of Xanthine Dehydrogenase activity. |

| Urinary Xanthine & Hypoxanthine | Normalization or near-normalization. researchgate.net | Indicates restoration of Xanthine Dehydrogenase activity. |

Key Development Milestones

| Year | Milestone | Organization/Entity |

|---|---|---|

| 2009 | Recombinant cPMP granted orphan drug designation. drugbank.comdrugbank.com | FDA |

| 2018 | Alexion's fosdenopterin program acquired. clinicaltrialsarena.com | BridgeBio Pharma |

| 2020 | New Drug Application (NDA) for fosdenopterin accepted with Priority Review. bridgebio.com | FDA |

| 2021 | Fosdenopterin (Nulibry) approved in the U.S. wikipedia.org | FDA |

| 2022 | Fosdenopterin approved in the European Union. drugbank.com | EMA |

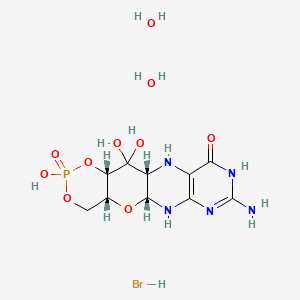

Structure

2D Structure

Properties

CAS No. |

2301083-34-9 |

|---|---|

Molecular Formula |

C10H19BrN5O10P |

Molecular Weight |

480.16 g/mol |

IUPAC Name |

(1R,10R,12S,17R)-5-amino-11,11,14-trihydroxy-14-oxo-13,15,18-trioxa-2,4,6,9-tetraza-14λ5-phosphatetracyclo[8.8.0.03,8.012,17]octadeca-3(8),4-dien-7-one;dihydrate;hydrobromide |

InChI |

InChI=1S/C10H14N5O8P.BrH.2H2O/c11-9-14-6-3(7(16)15-9)12-4-8(13-6)22-2-1-21-24(19,20)23-5(2)10(4,17)18;;;/h2,4-5,8,12,17-18H,1H2,(H,19,20)(H4,11,13,14,15,16);1H;2*1H2/t2-,4-,5+,8-;;;/m1.../s1 |

InChI Key |

GGLKTKQOHMCQHF-UNHNTEMGSA-N |

Isomeric SMILES |

C1[C@@H]2[C@@H](C([C@H]3[C@@H](O2)NC4=C(N3)C(=O)NC(=N4)N)(O)O)OP(=O)(O1)O.O.O.Br |

Canonical SMILES |

C1C2C(C(C3C(O2)NC4=C(N3)C(=O)NC(=N4)N)(O)O)OP(=O)(O1)O.O.O.Br |

Origin of Product |

United States |

Synthetic Methodologies for Fosdenopterin Hydrobromide

Chemoenzymatic and Chemical Synthesis Pathways of Cyclic Pyranopterin Monophosphate Precursors

The synthesis of fosdenopterin (B1673565) hydrobromide is a complex, multi-step process that hinges on the precise construction of the cyclic pyranopterin monophosphate (cPMP) core. acs.orgnih.gov This endeavor has been successfully achieved through a chemical synthesis pathway that establishes the required stereochemistry and functional groups. chemicalbook.comresearchgate.net

Utilization of D-Galactose and Pyrimidine (B1678525) Derivatives

A key strategy in the synthesis of the cPMP precursor involves the use of readily available starting materials, D-galactose and a pyrimidine derivative. acs.orgchemicalbook.com The synthesis commences with the reaction of D-galactose with phenylhydrazine (B124118) to yield galactose phenylhydrazone. chemicalbook.comtandfonline.com This intermediate is then reacted with 2,5,6-triamino-3,4-dihydropyrimidin-4-one dihydrochloride (B599025) to form the core pyranopterin structure. acs.orgnih.gov This reaction is a critical step that establishes the complex tricyclic system of the molecule. researchgate.net

The use of D-galactose as a chiral starting material is instrumental in defining the stereochemistry of the final product. chemicalbook.com The inherent chirality of D-galactose guides the formation of the multiple stereocenters present in the pyranopterin ring system. acs.org

Key Synthetic Steps: Viscontini Reaction, Swern Oxidation, and Stereochemical Control

Several key chemical reactions are employed to construct the fosdenopterin molecule with the correct stereochemistry. The Viscontini reaction, a condensation reaction between a pteridine (B1203161) precursor and a reducing sugar, is a pivotal step in forming the pyranopterin ring system. acs.orgresearchgate.net Specifically, the reaction between 2,5,6-triamino-3,4-dihydropyrimidin-4-one dihydrochloride and D-galactose phenylhydrazone establishes all four stereocenters found in the natural cPMP. acs.orgnih.gov This reaction is proposed to proceed via an Amadori rearrangement of the phenylhydrazone, followed by a regioselective condensation and cyclization. chemicalbook.com The stereochemical outcome is believed to be directed by the participation of the C5 hydroxyl group of the galactose moiety, leading to the formation of the desired cis isomer at the ring junction. chemicalbook.com

Following the formation of the core pyranopterin structure, a Swern oxidation is utilized to convert a secondary alcohol to a ketone. acs.orgchemicalbook.com This oxidation is a mild and efficient method that is well-suited for complex molecules with multiple functional groups. numberanalytics.com The resulting ketone is a key intermediate that is then further processed. chemicalbook.com

To manage the reactivity of the various functional groups during the synthesis, a protection strategy using tert-butoxycarbonyl (Boc) groups is employed. chemicalbook.com This involves the protection of amine groups to prevent unwanted side reactions. chemicalbook.com The selective deprotection of these groups at later stages is crucial for the successful completion of the synthesis. chemicalbook.com

Conversion to Fosdenopterin Hydrobromide Salt Form

After the successful synthesis of the protected cyclic pyranopterin monophosphate, the final steps involve the deprotection of the protecting groups and the formation of the hydrobromide salt. acs.orgchemicalbook.com The deprotection is typically achieved by treating the intermediate with bromotrimethylsilane (B50905) in aqueous acetone, which removes both the Boc protecting groups from the amines and the methyl ester from the phosphate (B84403) group. chemicalbook.com

The crude fosdenopterin is then purified by crystallization. chemicalbook.com Recrystallization from aqueous hydrobromic acid and 2-propanol yields the final product, this compound dihydrate, with high purity. chemicalbook.com The formation of the hydrobromide salt enhances the stability and solubility of the compound, making it suitable for pharmaceutical formulation. regulations.gov

Considerations for Research-Scale Synthesis and Optimization

The synthesis of this compound has been designed with the potential for scale-up. acs.orgnih.gov However, several factors need to be considered for efficient and reproducible research-scale synthesis and for future optimization. The stability of certain intermediates, such as the hydrate (B1144303) formed after the Swern oxidation, can be a challenge, necessitating immediate use in the subsequent step. chemicalbook.comtandfonline.com

Molecular and Cellular Mechanisms of Action of Fosdenopterin Hydrobromide

Substrate Replacement in Molybdenum Cofactor Biosynthesis

Fosdenopterin (B1673565) hydrobromide is a synthetic form of cyclic pyranopterin monophosphate (cPMP), a critical intermediate in the MoCo synthesis pathway. clinicaltrialsarena.compatsnap.com In Molybdenum Cofactor Deficiency (MoCD) Type A, this pathway is disrupted at its initial step, leading to a cascade of metabolic disturbances. fda.govnih.gov

Role of MOCS1 Gene Product Deficiency and cPMP Synthesis Bypass

MoCD Type A is an autosomal recessive disorder caused by mutations in the MOCS1 gene. fda.govprnewswire.comwww.gov.uk This gene encodes the enzyme responsible for the conversion of guanosine (B1672433) triphosphate (GTP) into cPMP, the first of four major steps in MoCo biosynthesis. fda.govnih.govnih.gov A deficiency in the MOCS1 gene product leads to an inability to produce endogenous cPMP. fda.govmedscape.comnih.gov

Fosdenopterin acts as an exogenous source of cPMP, effectively bypassing the genetic defect caused by the faulty MOCS1 gene. fda.govmedscape.comeuropa.eu By providing this essential substrate, the therapy allows the subsequent steps of the MoCo biosynthesis pathway to proceed. nih.govnewdrugapprovals.org

Enzymatic Conversion to Molybdopterin and Molybdenum Cofactor

Once introduced, fosdenopterin (as cPMP) is converted into molybdopterin (MPT). clinicaltrialsarena.comfda.goveuropa.eu This conversion is catalyzed by the MPT synthase enzyme complex, which in humans consists of MOCS2A and MOCS2B subunits. nih.govmdpi.comoup.com This step involves the insertion of a dithiolene group to cPMP, a reaction that requires a sulfur transfer system. mdpi.comoup.commdpi.com

Following its formation, MPT is then converted into the active Molybdenum Cofactor (MoCo). clinicaltrialsarena.comfda.goveuropa.eu This final step involves the insertion of a molybdenum atom into MPT, a reaction catalyzed by the enzyme gephyrin in humans. nih.govmdpi.commdpi.com The newly synthesized MoCo is then available to be incorporated into molybdenum-dependent apoenzymes, rendering them catalytically active. edi-info.irkne-publishing.com

Activation of Molybdenum-Dependent Enzymes

The restoration of MoCo synthesis directly enables the activation of several vital molybdenum-dependent enzymes. fda.goveuropa.eumedscape.com In humans, these include Sulfite (B76179) Oxidase (SOX), xanthine (B1682287) dehydrogenase/oxidase, and aldehyde oxidase. drugbank.comnih.govwikipedia.org The loss of activity of these enzymes, particularly SOX, is the primary driver of the severe pathology seen in MoCD. nih.govnih.gov

Sulfite Oxidase (SOX) Activity Restoration

The primary therapeutic effect of fosdenopterin is the restoration of Sulfite Oxidase (SOX) activity. fda.gov SOX is a crucial mitochondrial enzyme responsible for catalyzing the oxidation of sulfite to sulfate, the final step in the metabolism of sulfur-containing amino acids. fda.govnih.gov By providing the necessary MoCo, fosdenopterin enables the activation of the SOX apoenzyme, restoring its ability to detoxify sulfites. fda.govnih.gov

Impact on Xanthine Dehydrogenase/Oxidase and Aldehyde Oxidase Pathways

Besides SOX, fosdenopterin administration also facilitates the activation of other molybdenum-dependent enzymes, including xanthine dehydrogenase/oxidase and aldehyde oxidase. clinicaltrialsarena.comnewdrugapprovals.orgdrugbank.com Xanthine dehydrogenase/oxidase plays a key role in purine (B94841) catabolism, converting xanthine to uric acid. edi-info.irwikipedia.org Aldehyde oxidase is involved in the metabolism of various aldehydes and nitrogen-containing heterocyclic compounds. mdpi.comkne-publishing.com The restoration of these enzymatic pathways contributes to normalizing metabolic functions that are impaired in MoCD Type A.

Mitigation of Neurotoxic Metabolites: S-Sulfocysteine (SSC) Reduction

The most critical consequence of SOX deficiency in MoCD Type A is the accumulation of toxic sulfites. clinicaltrialsarena.comfda.gov These sulfites, particularly S-sulfocysteine (SSC), build up in the central nervous system, leading to rapid and irreversible neuronal damage. clinicaltrialsarena.comfda.gov

By restoring SOX activity, fosdenopterin facilitates the conversion of these neurotoxic sulfites into harmless sulfates. patsnap.comfda.gov This detoxification is evidenced by a significant and sustained reduction in the urinary concentrations of SSC in treated patients. fda.goveuropa.eu The reduction of urinary SSC serves as a key biomarker for the efficacy of fosdenopterin therapy, demonstrating a direct link between the drug's mechanism of action and the mitigation of the underlying pathophysiology of the disease. fda.govdrugbank.com

Preclinical Pharmacological and Toxicological Investigations of Fosdenopterin Hydrobromide

Pharmacokinetic Profiling in Preclinical Models

The study of a drug's pharmacokinetics, which includes its absorption, distribution, metabolism, and excretion (ADME), is fundamental to understanding its behavior in a biological system. For fosdenopterin (B1673565), preclinical studies in animal models have been crucial in delineating these characteristics.

Fosdenopterin's metabolism is primarily characterized by nonenzymatic degradation. drugs.comaap.orgwikidoc.org It breaks down into Compound Z, which is an inactive oxidative product of the endogenous cyclic pyranopterin monophosphate (cPMP). drugs.comaap.orgnih.gov This degradation pathway is significant as it means that the transformation of fosdenopterin into its main metabolite occurs without the involvement of cytochrome P450 (CYP) enzymes. fda.gov This finding simplifies the potential drug-drug interaction profile of fosdenopterin. Compound Z is considered pharmacologically inactive, meaning it does not contribute to the therapeutic effects of the parent drug. drugbank.com

Preclinical data indicate that fosdenopterin is distributed throughout the body and is primarily eliminated through the kidneys.

Distribution: Tissue distribution studies in rats using radiolabeled fosdenopterin showed extensive distribution, including to the central nervous system (CNS). fda.gov The volume of distribution (Vd) is estimated to be around 300 mL/kg. aap.orgnih.govdrugbank.comeuropa.eunih.gov Plasma protein binding is low, ranging from 6% to 12%. drugs.comaap.orgnih.govdrugbank.comeuropa.eu In rats, the highest concentrations of the drug were found in the kidney, bone, skin, liver, and esophagus. fda.gov

Elimination: The primary route of elimination for fosdenopterin is renal. drugs.com Renal clearance accounts for approximately 40% of the total body clearance. drugs.comnih.govdrugbank.com The total body clearance of fosdenopterin ranges from 167 to 195 mL/h/kg. nih.govdrugbank.comeuropa.eunih.gov The mean half-life of the compound is short, estimated to be between 1.2 and 1.7 hours. drugs.comaap.orgnih.govdrugbank.comeuropa.eu

| Parameter | Value | Source |

|---|---|---|

| Volume of Distribution (Vd) | ~300 mL/kg | aap.orgnih.govdrugbank.comeuropa.eunih.gov |

| Plasma Protein Binding | 6-12% | drugs.comaap.orgnih.govdrugbank.comeuropa.eu |

| Total Body Clearance (CL) | 167-195 mL/h/kg | nih.govdrugbank.comeuropa.eunih.gov |

| Renal Clearance | ~40% of total clearance | drugs.comnih.govdrugbank.com |

| Mean Half-life (t½) | 1.2-1.7 hours | drugs.comaap.orgnih.govdrugbank.comeuropa.eu |

In vitro studies are essential for predicting the likelihood of drug-drug interactions (DDIs). fda.govsolvobiotech.comregulations.govadmescope.com For fosdenopterin, these studies have shown a low potential for clinically significant DDIs mediated by major metabolic enzymes and transporter systems.

Cytochrome P450 (CYP) Enzymes: Fosdenopterin is not a substrate for CYP enzymes. fda.gov Furthermore, it does not inhibit major CYP isoforms, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP3A4/5. nih.govpharmgkb.org It also does not induce CYP1A2, CYP2B6, or CYP3A4. nih.govpharmgkb.org This lack of interaction with the CYP system suggests a low risk of metabolism-based DDIs when co-administered with other drugs that are substrates, inhibitors, or inducers of these enzymes. europa.eu

| System | Interaction Type | Finding | Source |

|---|---|---|---|

| CYP Enzymes | Inhibition | Does not inhibit CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4/5 | nih.govpharmgkb.org |

| Induction | Does not induce CYP1A2, 2B6, 3A4 | nih.govpharmgkb.org | |

| Transporter Systems | Substrate | Not a substrate of P-gp, BCRP, OATP1B1/1B3, OCT2, OAT1/3. Weak substrate for MATE1. | drugs.comnih.govpharmgkb.org |

| Inhibition | Does not inhibit P-gp, BCRP, OATP1B1/1B3, OCT2, OAT3. Weak inhibitor of MATE2-K and OAT1. | drugs.comnih.govpharmgkb.org |

Pharmacodynamic Biomarker Assessment in Animal Models

Pharmacodynamic studies investigate the biochemical and physiological effects of a drug on the body. In animal models of Molybdenum Cofactor Deficiency (MoCD), the efficacy of fosdenopterin is assessed by its ability to restore enzyme activity and reduce the accumulation of toxic metabolites.

Fosdenopterin acts as a substrate replacement therapy. pharmgkb.org It provides an exogenous source of cPMP, which is then converted into molybdopterin and subsequently into the molybdenum cofactor. aap.orgfda.gov This cofactor is essential for the function of molybdenum-dependent enzymes, including sulfite (B76179) oxidase (SOX). drugbank.comresearchgate.net In animal models of MoCD Type A (MOCS1 knockout mice), administration of fosdenopterin led to a dose-dependent increase in liver SOX activity. fda.gov Restoring the activity of this crucial enzyme is a primary mechanism through which fosdenopterin exerts its therapeutic effect. fda.gov

The deficiency of SOX in MoCD leads to the accumulation of neurotoxic sulfites, most notably S-sulfocysteine (SSC). fda.govresearchgate.net Elevated levels of SSC in the central nervous system are a key driver of the severe neurological damage seen in patients. drugbank.com Preclinical studies in a mouse model of MoCD Type A have demonstrated that treatment with fosdenopterin leads to a significant reduction of SSC levels in both plasma and the brain. fda.govfda.govresearchgate.net This reduction in the neurotoxic biomarker is a critical indicator of the drug's pharmacodynamic activity and its potential to mitigate the neurological consequences of the disease. fda.gov

Nonclinical Toxicology Studies

Fosdenopterin hydrobromide has undergone a series of nonclinical toxicology studies to characterize its safety profile prior to clinical use. These investigations focused on assessing its potential for genetic damage and phototoxicity through a combination of in vitro and in vivo laboratory tests.

Genotoxicity Assessments (In Vitro and In Vivo Rodent Assays)

A standard battery of genotoxicity tests was conducted to determine if this compound induces genetic mutations or chromosomal damage. The collective results from these assays indicate that the compound is not genotoxic. fda.govwikidoc.org

In vitro, the potential of this compound to cause chromosomal aberrations was evaluated in cultured human peripheral blood lymphocytes. In this study, lymphocytes were exposed to the compound at concentrations up to 486 µg/mL, both with and without metabolic activation. The results showed no induction of chromatid or chromosome gaps, or polyploidy. fda.gov

An in vivo assessment was also performed using a rodent micronucleus assay. In this study, rats were administered this compound via intravenous infusion for two consecutive days. The findings revealed no evidence of bone marrow cytotoxicity or clastogenic effects, and there was no increase in micronuclei formation in bone marrow polychromatic erythrocytes. fda.gov

| Bacterial Reverse Mutation Assay | Not Specified | Part of a standard battery of tests that showed no genotoxic potential. fda.gov | Not mutagenic |

Phototoxic Potential in Animal Models and Mechanistic Implications

Animal studies have established that this compound has a potential for phototoxicity. europa.eunih.govoup.com This has prompted recommendations for patients to minimize exposure to sunlight and artificial ultraviolet (UV) light. newdrugapprovals.orgdrugbank.comdrugs.comdrugapprovalsint.comnih.govaap.orgnih.gov

The phototoxic potential was first identified in an in vitro study, the Neutral Red Uptake Phototoxicity Assay, using BALB/c 3T3 mouse fibroblasts. This assay measures the relative reduction in cell viability when exposed to a substance in the presence of UV radiation compared to its absence. The results for this compound indicated a clear phototoxic potential. fda.gov

Further in vivo investigations in pigmented rats confirmed these findings. In one study, intravenous administration of fosdenopterin for three consecutive days, followed by exposure to ultraviolet radiation (UVR), led to dose-dependent cutaneous skin reactions. rxlist.com These reactions included erythema, edema, flaking, and eschar. europa.eurxlist.com Additionally, ophthalmic and histopathologic changes consistent with phototoxicity were observed. europa.eurxlist.com These effects were noted at doses equivalent to or greater than 4.5 times the maximum recommended human dose. fda.govrxlist.com The mechanism is thought to involve the absorption of UVA light by the compound, leading to a phototoxic reaction. nih.govdrugs.comaap.org

| In Vivo Study | Pigmented Rats | Dose-dependent cutaneous reactions (erythema, edema, flaking, eschar) and ophthalmic/histopathologic changes after IV administration and UVR exposure. europa.eurxlist.com | Confirmed phototoxic in vivo |

Target Identification and Validation for Fosdenopterin Hydrobromide

Elucidation of Molybdenum Cofactor Biosynthesis Pathway Proteins

The biosynthesis of the molybdenum cofactor is a highly conserved and complex multi-step process essential for life across nearly all organisms. imoa.infoedi-info.ir It involves the sequential action of several enzymes to convert a guanosine (B1672433) triphosphate (GTP) molecule into the active Moco. newdrugapprovals.org This pathway can be broadly divided into three main stages, marked by the formation of key intermediates: cyclic pyranopterin monophosphate (cPMP), molybdopterin (MPT), and finally, the molybdenum cofactor itself. mdpi.com

The initial and critical step in this pathway is the conversion of GTP to cPMP. newdrugapprovals.orgmaayanlab.cloud This reaction is catalyzed by a complex formed by the proteins MOCS1A and MOCS1B. medlineplus.govmedlineplus.gov Following the synthesis of cPMP, the enzyme molybdopterin synthase, a heterodimeric complex composed of MOCS2A and MOCS2B subunits, catalyzes the incorporation of a dithiolene group to form molybdopterin. medlineplus.govmedlineplus.govwikipedia.org In the final step, molybdenum is inserted into molybdopterin, a reaction mediated by the protein gephyrin, to form the active molybdenum cofactor. marrvel.orgneurology.org

Fosdenopterin (B1673565) is an exogenous form of cyclic pyranopterin monophosphate (cPMP). wikipedia.orgaap.org Its therapeutic action lies in its ability to replace the endogenously missing cPMP in individuals with MoCD Type A, thus allowing the subsequent steps of the Moco biosynthesis pathway to proceed. europa.eunewdrugapprovals.org

Functional Characterization of MOCS1 and MOCS2 Gene Products in Disease Pathogenesis

Molybdenum Cofactor Deficiency is an autosomal recessive metabolic disorder with devastating neurological consequences, often leading to early childhood mortality. wikipedia.orgnih.gov The disease is classified into three types (A, B, and C) based on the genetic defect, although the clinical presentation is largely indistinguishable between them. neurology.orgmedlineplus.gov

MoCD Type A , the most common form, is caused by mutations in the MOCS1 gene. medlineplus.govmedlineplus.gov This gene encodes for the MOCS1A and MOCS1B proteins, which are responsible for the first step of Moco biosynthesis—the conversion of GTP to cPMP. maayanlab.cloudwikipedia.org Mutations in MOCS1 lead to a deficiency of these proteins, halting the production of cPMP and, consequently, the entire Moco synthesis pathway. nih.govmedlineplus.gov This results in the inactivation of all molybdenum-dependent enzymes. medlineplus.gov

MoCD Type B arises from mutations in the MOCS2 gene. medlineplus.govmedlineplus.gov The MOCS2 gene provides instructions for making the MOCS2A and MOCS2B proteins, which form the molybdopterin synthase complex. medlineplus.govmedlineplus.gov This enzyme is crucial for the second step of the pathway, converting cPMP into molybdopterin. wikipedia.org Mutations in MOCS2 disrupt the function of this synthase, leading to a block in the pathway and a subsequent lack of Moco. medlineplus.govmedlineplus.gov

The pathogenesis of both MoCD Type A and B is directly linked to the loss of function of molybdenum-dependent enzymes due to the absence of their essential cofactor. medlineplus.govnih.gov The resulting accumulation of toxic metabolites, particularly sulfite (B76179), is believed to be the primary cause of the severe neurological damage observed in patients. nih.govmedscape.com

Identification of Downstream Molybdenum-Dependent Enzymatic Targets

The absence of a functional molybdenum cofactor has a cascading effect, leading to the inactivity of several crucial enzymes that rely on it for their catalytic function. nih.govwikipedia.org In humans, there are four well-characterized molybdenum-dependent enzymes:

Sulfite Oxidase (SOX): Located in the mitochondria, SOX catalyzes the oxidation of sulfite to sulfate. wikipedia.orgcreative-enzymes.com This is the final and essential step in the metabolism of sulfur-containing amino acids like cysteine and methionine. creative-enzymes.comnih.gov The deficiency of SOX activity is considered the primary driver of the severe neurological damage seen in MoCD, as the accumulation of toxic sulfite is highly detrimental to the central nervous system. nih.govmedscape.com

Xanthine (B1682287) Dehydrogenase (XDH): This enzyme is involved in purine (B94841) catabolism, specifically catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then xanthine to uric acid. nih.govwikipedia.org In MoCD, the lack of XDH activity leads to a buildup of xanthine and hypoxanthine and low levels of uric acid. medlineplus.gov While the direct contribution of XDH deficiency to the neurological symptoms is less clear, it serves as a key diagnostic marker for the disease. neurology.org

Aldehyde Oxidase (AO): This cytosolic enzyme is involved in the metabolism of a wide range of aldehydes and nitrogen-containing heterocyclic compounds. wikipedia.orgnih.gov It plays a role in the detoxification of various xenobiotics and the metabolism of certain drugs. wikipedia.orgacs.org The clinical significance of AO deficiency in the context of MoCD is not as well-defined as that of SOX deficiency.

Mitochondrial Amidoxime Reducing Component (mARC): This is the most recently discovered human molybdenum enzyme. acs.org It is located on the outer mitochondrial membrane and is involved in the reduction of various N-hydroxylated compounds. wikipedia.orgabcam.com The mARC enzyme system, which also includes cytochrome b5 and NADH cytochrome b5 reductase, plays a role in the detoxification of certain compounds and the metabolism of some prodrugs. acs.org The full physiological role of mARC and the consequences of its deficiency in MoCD are still under investigation. plos.org

The collective failure of these enzymes due to the lack of Moco underlies the complex and severe pathology of Molybdenum Cofactor Deficiency. Fosdenopterin hydrobromide, by restoring Moco synthesis, aims to reactivate these critical enzymatic functions. europa.euaap.org

Structural Activity Relationship Sar and Analog Development for Fosdenopterin Hydrobromide

Design Principles for Cyclic Pyranopterin Monophosphate Analogs

The primary design principle for cPMP analogs is to create molecules that can effectively and safely replace the missing endogenous cPMP in the MoCo biosynthesis pathway. This requires a structure that is recognized by and is a substrate for the subsequent enzyme in the pathway, MPT synthase, which converts cPMP into molybdopterin (MPT). touchneurology.comresearchgate.net Several key principles guide the design of these analogs:

Conservation of the Core Structure: The fundamental pyranopterin monophosphate scaffold is indispensable for biological activity. This includes the fused pyran and pterin (B48896) ring system and the cyclic monophosphate group. nih.gov This core structure is what allows the molecule to be processed by the subsequent enzymes, MOCS2A and MOCS2B, which constitute the MPT synthase complex. touchneurology.com

Stereochemical Integrity: The specific stereochemistry of fosdenopterin (B1673565), derived from the synthesis using D-galactose, is critical for its function. chemicalbook.com The precise arrangement of chiral centers ensures the correct three-dimensional conformation for binding to the active site of MPT synthase. Any analog design must preserve this essential stereochemical configuration.

Enhanced Stability: A significant challenge with pterin-containing compounds is their susceptibility to oxidation. A key design goal is to develop analogs with improved chemical stability to prevent degradation before reaching the target cellular compartment and enzyme. Strategies include modifications to the pyranopterin ring that reduce its propensity for aromatization, leading to more robust, oxidation-stable analogs. chemicalbook.comuva.nl

Bioavailability and Cellular Uptake: While fosdenopterin is administered intravenously, analogs could be designed for alternative delivery routes. patsnap.comscottishmedicines.org.uk This involves modifying the molecule to improve its transport across cell membranes and potentially the blood-brain barrier. fda.govnih.gov Such modifications must be made without compromising the molecule's ability to interact with the target enzymes.

Enzyme-Substrate Interactions: The interaction between the cPMP analog and MPT synthase is crucial. The design must maintain the necessary hydrogen bonding patterns and electronic properties that facilitate binding and catalysis. The pyranopterin moiety of MoCo is known to form extensive hydrogen bond networks with enzyme residues, which properly position the cofactor in the active site. nih.govnih.gov Analogs must retain these key interaction points.

The overarching principle is to create a molecule that mimics the natural substrate, cPMP, with potentially enhanced properties such as stability or bioavailability, without introducing any features that would impede its processing in the MoCo pathway or cause off-target effects.

Synthetic Strategies for Structural Modifications and Derivatives

The synthesis of fosdenopterin hydrobromide provides a framework for creating structural modifications and derivatives. The established multi-step synthesis allows for the introduction of variations at different stages to produce novel analogs.

The synthesis begins with readily available starting materials, D-galactose and 2,5,6-triamino-3,4-dihydropyrimidinone. chemicalbook.com A key step is the condensation reaction between galactose phenylhydrazone (derived from D-galactose) and the pyrimidinone derivative, which establishes the core pyranopterin structure with the correct stereochemistry in a single step. chemicalbook.com

Key Synthetic Steps and Opportunities for Modification:

Core Formation: The initial condensation reaction is crucial for establishing the stereocenters. chemicalbook.com

Modification Strategy: Using derivatives of D-galactose or alternative sugars could introduce modifications to the pyran ring portion of the molecule. Similarly, using analogs of 2,5,6-triamino-3,4-dihydropyrimidinone could alter the pterin ring system.

Protecting Group Strategy: To prevent undesired oxidation of the pterin system during synthesis, protecting groups like the tert-butyloxycarbonyl (Boc) group are used. chemicalbook.com

Modification Strategy: The choice and application of different protecting groups can influence reaction yields and allow for selective modification of specific nitrogen or oxygen atoms on the core structure.

Phosphorylation: The cyclic phosphate (B84403) ester is introduced using a phosphorylating agent like methyl dichlorophosphate. chemicalbook.com

Modification Strategy: Employing different phosphorylating agents could lead to analogs with modified phosphate groups, such as thiophosphates or phosphonates, which might alter the analog's stability or interaction with enzymes.

Oxidation and Deprotection: The final steps involve oxidation of a secondary alcohol to a ketone (which exists as a hydrate) and the removal of all protecting groups. chemicalbook.com The final product is crystallized as a hydrobromide dihydrate salt.

Modification Strategy: Altering the oxidation conditions or the final deprotection and salt formation steps could be used to isolate different forms or salts of the final analog.

A summary of the synthetic approach is presented below:

Table 1: Synthetic Pathway for Fosdenopterin and Potential Modifications

| Step | Description | Key Reagents | Potential for Analog Synthesis |

|---|---|---|---|

| 1 | Phenylhydrazone Formation | D-galactose, Phenylhydrazine (B124118) | Use of modified sugars. |

| 2 | Core Cyclization | Galactose phenylhydrazone, 2,5,6-triamino-3,4-dihydropyrimidinone | Use of substituted pyrimidinone derivatives. |

| 3 | Protection | Boc anhydride, DMAP | Use of different protecting groups for selective functionalization. |

| 4 | Phosphorylation | Methyl dichlorophosphate, Pyridine | Use of different phosphorylating agents to create phosphate analogs. |

| 5 | Oxidation | Swern oxidation (Oxalyl chloride, DMSO, Triethylamine) | Modification of the ketone or its hydrate (B1144303) form. |

| 6 | Deprotection & Salt Formation | Bromotrimethylsilane (B50905), Hydrobromic acid | Isolation of different salts or the free base. |

This table is a simplified representation of the synthetic process described in the literature. chemicalbook.com

This synthetic flexibility allows chemists to systematically explore the structure-activity relationships by creating a library of analogs with targeted modifications to the pyran ring, the pterin system, or the phosphate group.

Preclinical Evaluation of Analogs for Biochemical Efficacy and Selectivity

Before any potential therapeutic use, fosdenopterin analogs must undergo rigorous preclinical evaluation to determine their biochemical efficacy and selectivity. This evaluation primarily uses in vitro enzyme assays and in vivo animal models of MoCD Type A.

The primary goal of preclinical testing is to confirm that an analog can effectively act as a cPMP substitute and restore the function of the MoCo pathway. The key measure of efficacy is the reduction of toxic sulfite (B76179) levels.

Biochemical Efficacy Assessment:

Biomarker Analysis: The efficacy of fosdenopterin and its analogs is assessed by measuring specific biomarkers. The most critical biomarker is S-sulfocysteine (SSC), a neurotoxic compound that accumulates due to SOX inactivity. nih.govdrugbank.com Preclinical studies measure levels of SSC in urine and plasma of MoCD animal models following treatment with the analog. fda.gov A significant and sustained reduction in SSC levels is a primary endpoint indicating biochemical efficacy. nih.gov Other biomarkers, such as xanthine (B1682287) and urate, are also monitored. researchgate.net

Enzyme Activity Restoration: The ultimate goal is to restore the activity of MoCo-dependent enzymes, particularly sulfite oxidase (SOX). nih.gov While direct measurement in vivo is complex, the normalization of sulfite-related biomarkers serves as a strong surrogate for restored SOX activity. drugbank.com

Dose-Response Relationship: Preclinical studies establish a dose-response relationship, demonstrating that higher exposures to the analog lead to a greater reduction in toxic biomarkers. For fosdenopterin, higher plasma concentrations have been shown to correlate with lower urinary SSC levels. fda.govfda.gov

Animal Models:

A well-established mouse model deficient in the MOCS1 gene is used for in vivo evaluation. nih.gov This model recapitulates the key biochemical defects of MoCD Type A.

Table 2: Preclinical Evaluation Findings for cPMP in a MoCD Type A Mouse Model

| Parameter | Observation | Implication |

|---|---|---|

| Survival | Treated mice showed significantly improved survival compared to untreated mice. fda.gov | Demonstrates a direct, life-extending therapeutic benefit. |

| Plasma S-sulfocysteine (SSC) | Treatment led to a reduction in plasma SSC levels. fda.gov | Indicates restoration of systemic sulfite metabolism. |

| Brain S-sulfocysteine (SSC) | A reduction in brain SSC levels was observed. fda.gov | Crucial for demonstrating potential to reduce neurotoxicity. |

| Biomarker Normalization | Treatment resulted in rapid and sustained reduction of biomarkers of sulfite accumulation. nih.gov | Confirms the mechanism of action and restoration of SOX activity. |

Data compiled from studies on recombinant cPMP (rcPMP), which has an identical structure to fosdenopterin. nih.gov

Selectivity Assessment:

Selectivity is crucial to ensure that the analog is specifically utilized by the MoCo biosynthesis pathway without interfering with other metabolic processes.

Metabolite Profiling: Preclinical evaluation involves analyzing the metabolic fate of the analog to ensure it is correctly converted to molybdopterin and subsequently MoCo, and that it does not produce harmful off-target metabolites. The primary metabolite of endogenous cPMP is Compound Z, an inactive degradation product. drugbank.com

Toxicity Studies: The FDA review of fosdenopterin included a review of structural analogs to serve as surrogates for repeat-dose toxicity studies, confirming this as a standard part of preclinical assessment. fda.gov These studies help identify any potential toxicities associated with the analog or its metabolites.

Through this comprehensive preclinical evaluation, researchers can select the most promising analogs with high biochemical efficacy and a favorable selectivity profile for further clinical development.

Advanced Analytical Methodologies for Fosdenopterin Hydrobromide Research

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are central to determining the purity and quantity of Fosdenopterin (B1673565) Hydrobromide in both the drug substance and final product. High-Performance Liquid Chromatography (HPLC) is the principal technique employed for these assessments.

Detailed analysis of Fosdenopterin Hydrobromide uses HPLC for identity, assay, and the detection of impurities. fda.gov The analytical methods are capable of separating the active pharmaceutical ingredient from its precursors and potential degradation products. newdrugapprovals.org For instance, analytical HPLC conditions were developed to effectively separate cyclic pyranopterin monophosphate (cPMP) from major impurities during its synthesis, which guided the purification process using preparative HPLC. newdrugapprovals.org During the manufacturing process, flash column chromatography over silica (B1680970) gel is also utilized. newdrugapprovals.org

The quality of this compound is assured through specifications that include assay and impurity levels determined by HPLC. fda.gov Lot purity has been reported for different batches, demonstrating the consistency of the manufacturing process. fda.gov

| Batch/Lot Number | Reported Purity by HPLC (%) | Source |

|---|---|---|

| 856/cPMP/PD/002 | 93.17 | fda.gov |

| 856/cPMP/PD/003 | 95.64 | fda.gov |

Spectroscopic Methods for Structural Elucidation (e.g., X-ray Crystallography of Intermediates)

A combination of spectroscopic techniques is used to confirm the complex structure of this compound and its intermediates. Methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are integral to its characterization. fda.govnewdrugapprovals.org

The identity of the final drug substance is confirmed in part by IR spectroscopy. fda.gov During its chemical synthesis, intermediates and the final product were analyzed using 1H NMR and HPLC-MS to confirm that the desired compound, cPMP, had been produced. newdrugapprovals.org High-resolution electrospray ionization mass spectrometry of a related precursor yielded a molecular formula of C10H15N5O8P. researchgate.net

A critical step in confirming the stereochemistry of the synthetic route was the use of X-ray crystallography. Researchers successfully characterized a key pyranopterin intermediate, referred to as Compound 10, through single-crystal X-ray crystallography. researchgate.netresearchgate.net This analysis was vital for establishing the correct configuration of all four stereocenters, ensuring the correct three-dimensional structure of the molecule before its conversion into the final tetracyclic phosphate (B84403) ester and subsequent deprotection to yield this compound. researchgate.net Additionally, powder X-ray diffraction is included in the specification testing for the final drug substance. fda.gov

Bioanalytical Methods for cPMP and Metabolite Quantification in Preclinical Biological Matrices

Bioanalytical methods are essential for studying the pharmacokinetics of Fosdenopterin (the active moiety, cPMP) and understanding its metabolic fate in preclinical models. These methods must be capable of accurately quantifying the drug and its key metabolites in complex biological matrices like plasma, urine, and tissues. nih.gov

Pharmacokinetic analyses have been conducted in preclinical species, such as juvenile dogs, to determine the systemic exposure (Cmax and AUC) of fosdenopterin following intravenous and subcutaneous administration. fda.gov Such studies require validated bioanalytical methods to measure the concentration of the parent drug in plasma. pmda.go.jp The plasma protein binding of this compound has also been characterized in vitro. fda.gov

A crucial aspect of bioanalysis for Fosdenopterin is the measurement of biomarkers that reflect its pharmacological activity. Since Fosdenopterin replaces a missing substrate to restore the function of molybdenum-dependent enzymes like sulfite (B76179) oxidase, downstream biomarkers are key indicators of efficacy. drugbank.comnih.gov The urinary level of S-sulfocysteine (SSC), a toxic sulfite metabolite, is used as a surrogate marker of efficacy, and long-term therapy has been shown to reduce urinary SSC levels. newdrugapprovals.orgdrugbank.com Therefore, bioanalytical methods for quantifying SSC in urine are critical in preclinical and clinical research. h-brs.de

While comprehensive in vivo metabolite studies have not been conducted, Fosdenopterin is known to primarily undergo non-enzymatic degradation to an inactive product known as Compound Z. drugbank.com Bioanalytical strategies would need to distinguish the parent compound from this and other potential metabolites. nih.gov

Method Validation Standards for Research Assays (e.g., ICH Q2(R1) Principles)

To ensure that the analytical data are reliable and reproducible, the methods used for this compound research and quality control are validated according to internationally recognized standards. The non-compendial analytical methods used for the drug substance were validated as per the principles outlined in the ICH Q2(R1) guideline. fda.gov

The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a framework for validating various types of analytical tests. gmp-compliance.orgich.org It ensures that an analytical method is suitable for its intended purpose. starodub.nl The validation process investigates several performance characteristics, which are summarized in the table below.

| Validation Characteristic | Description |

|---|---|

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components. ich.org |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range. ich.org |

| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. ich.org |

| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. ich.org |

| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is typically evaluated at repeatability and intermediate precision levels. ich.org |

| Detection Limit (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |

| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. ich.org |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters; provides an indication of its reliability during normal usage. |

For bioanalytical methods used in preclinical and clinical studies, validation also includes assessments of matrix effect, carry-over, dilution integrity, and the stability of the analyte in the biological matrix under various storage and handling conditions. pmda.go.jp Adherence to these validation standards ensures the quality and integrity of the data supporting the research and development of this compound. ijprajournal.comeuropa.eu

In Vitro and in Vivo Research Models for Fosdenopterin Hydrobromide Studies

Mammalian Cell Culture Systems for Mechanism of Action Elucidation

Mammalian cell culture systems are crucial for dissecting the molecular mechanism of fosdenopterin (B1673565). These in vitro models, often derived from patients or created through genetic engineering, provide a controlled environment to study the drug's effects at the cellular level.

By using cell lines that are deficient in cPMP, researchers can demonstrate that fosdenopterin serves as an exogenous source of this vital intermediate. chemsrc.com This replacement restores the downstream synthesis of molybdopterin (MPT) and, subsequently, the active molybdenum cofactor. fda.gov The primary outcome measured in these systems is the restoration of MoCo-dependent enzyme activity, particularly sulfite (B76179) oxidase. newdrugapprovals.org

Key experimental approaches in these cell culture models include:

Biomarker Analysis: Measuring the levels of key metabolites, such as S-sulfocysteine (SSC), a biomarker for sulfite accumulation, before and after treatment with fosdenopterin. newdrugapprovals.org A reduction in SSC levels indicates the restoration of SOX activity. fda.gov

Enzyme Activity Assays: Directly measuring the activity of sulfite oxidase and other MoCo-dependent enzymes to confirm functional restoration.

Metabolic Profiling: Utilizing techniques like mass spectrometry or high-performance liquid chromatography (HPLC) to quantify cPMP and other metabolites in the MoCo biosynthesis pathway.

These studies have been instrumental in confirming that fosdenopterin effectively bypasses the genetic defect in MoCD Type A, thereby restoring the deficient enzymatic pathway. fda.gov

Recombinant Enzyme Systems for Molybdenum Cofactor Reconstitution Assays

Recombinant enzyme systems offer a powerful tool for studying the biochemical details of MoCo reconstitution. In these cell-free systems, individual components of the MoCo biosynthesis pathway are produced through recombinant DNA technology and then combined in vitro to study specific steps of the process.

The primary application of these systems in the context of fosdenopterin is to demonstrate its direct role in the formation of active MoCo. newdrugapprovals.org An essential assay is the in vitro reconstitution of apo-molybdoenzymes. researchgate.net In this assay, a MoCo-deficient form of an enzyme, such as nitrate (B79036) reductase from the Neurospora crassa nit-1 mutant, is used as a reporter. nih.gov

The process involves:

Incubating fosdenopterin with the necessary enzymes to convert it to molybdopterin and then to molybdenum cofactor.

Introducing the newly synthesized MoCo to the apo-enzyme.

Measuring the restored enzymatic activity of the reporter enzyme.

Successful reconstitution provides direct evidence that the synthetic cPMP (fosdenopterin) is biochemically active and can be utilized to form a functional molybdenum cofactor. newdrugapprovals.org These assays have shown that synthetically produced fosdenopterin hydrobromide has comparable in vitro efficacy to cPMP from bacterial sources. newdrugapprovals.org

Furthermore, these systems can be adapted to study the interaction of MoCo with various binding proteins and its transfer to acceptor enzymes, providing a deeper understanding of the entire metabolic pathway. nih.gov

Genetic Animal Models of Molybdenum Cofactor Deficiency (e.g., MoCD-A Mouse Models)

Genetic animal models, particularly mouse models of MoCD Type A, have been indispensable for preclinical evaluation of fosdenopterin. oup.comsigmaaldrich.com These models are designed to replicate the human disease by carrying specific genetic mutations. oup.com

The most common MoCD-A mouse model is generated by disrupting the murine Mocs1 gene, the homolog of the human MOCS1 gene. oup.comoup.com This is typically achieved through homologous recombination in embryonic stem cells to remove a critical exon, leading to a non-functional MOCS1A/B protein. oup.comoup.com

Table 1: Generation and Characteristics of MoCD-A Mouse Models

| Technique | Gene Targeted | Resulting Defect | Key Phenotypic Traits |

|---|---|---|---|

| Homologous Recombination | Mocs1 | Inability to synthesize cPMP | Undetectable molybdopterin and MoCo, absence of sulfite oxidase and xanthine (B1682287) dehydrogenase activity, failure to thrive, and early postnatal lethality. oup.comoup.comnih.gov |

| Targeted Gene Disruption | Gphn | Defect in MoCo biosynthesis and neurotransmitter receptor clustering | Resembles human MoCD but with additional severe motor defects, leading to death within the first day after birth. oup.comhilarispublisher.com |

The resulting homozygous Mocs1 knockout mice exhibit a phenotype that closely mirrors human MoCD Type A patients. oup.comoup.com Heterozygous mice are phenotypically normal and fertile. oup.com The homozygous pups appear normal at birth but fail to thrive and typically die within the first two weeks of life. oup.comhilarispublisher.com Biochemically, these mice have undetectable levels of molybdopterin and active MoCo, and consequently, no sulfite oxidase or xanthine dehydrogenase activity. oup.comnih.gov This animal model provides a robust platform for testing therapeutic interventions. oup.com

The MoCD-A mouse model has been crucial for demonstrating the in vivo efficacy of fosdenopterin. Treatment of Mocs1 knockout mice with fosdenopterin has shown significant therapeutic benefits.

Table 2: Key Findings from Pharmacological Studies in MoCD-A Mouse Models

| Study Focus | Key Findings | Reference |

|---|---|---|

| Survival | Substantial improvement in survival rates in treated mice compared to untreated controls. | fda.gov |

| Biochemical Markers | Reduction of plasma and brain levels of S-sulfocysteine (SSC), a key neurotoxic biomarker. | fda.gov |

| Phenotype Reversal | Treatment with cPMP (the active moiety of fosdenopterin) led to significant improvements in the severe phenotype. | researchgate.net |

| Preclinical Efficacy | Successful preclinical studies in the MOCS1 deficiency mouse model paved the way for human clinical trials. | researchgate.net |

These animal studies provided critical confirmatory evidence for the effectiveness of fosdenopterin, supporting the data from clinical investigations. fda.gov The observed reduction in neurotoxic biomarkers and the significant increase in survival in the mouse model were key pieces of evidence submitted for regulatory approval. fda.gov The correlation between observations in the mouse model and clinical outcomes in human patients underscores the predictive value of this in vivo system. researchgate.nettechnologynetworks.com

Theoretical and Future Directions in Fosdenopterin Hydrobromide Research

Elucidation of cPMP Transport Mechanisms across Biological Membranes

Fosdenopterin (B1673565), a synthetic form of cyclic pyranopterin monophosphate (cPMP), serves as a crucial substrate replacement therapy for Molybdenum Cofactor Deficiency (MoCD) Type A. pcori.orgdrugbank.com This condition arises from a genetic inability to synthesize cPMP, an essential precursor for the molybdenum cofactor (MoCo). pcori.orgdrugbank.com While the therapeutic action of fosdenopterin in bypassing this metabolic block is established, the precise mechanisms by which cPMP, its active moiety, traverses biological membranes remain an area of active investigation.

The biosynthesis of MoCo is a compartmentalized process, with cPMP being synthesized within the mitochondria. researchgate.nettouchneurology.com It must then be transported into the cytosol to participate in the subsequent steps of MoCo synthesis. researchgate.net Research suggests the involvement of specific transport proteins in this process. researchgate.netnih.gov The ATM3 transporter has been identified as responsible for exporting cPMP from the mitochondria into the cytosol in eukaryotes. researchgate.net

However, a complete understanding of how exogenous fosdenopterin and its active form, cPMP, cross the plasma membrane to enter the cell and then the mitochondrial matrix for utilization is still developing. Integral membrane transport proteins, which facilitate the passage of hydrophilic solutes across the hydrophobic lipid bilayer, are likely key players. nih.gov These transporters can be highly specific, recognizing and moving particular molecules. nih.govcreative-proteomics.com Future research will likely focus on identifying the specific transporters responsible for cPMP uptake from the extracellular environment and its subsequent intracellular trafficking. Techniques such as genome-wide screening and proteomic analysis of cells treated with fosdenopterin could help pinpoint the transport proteins involved. creative-proteomics.comfrontiersin.org Understanding these transport pathways is critical for optimizing drug delivery and efficacy.

Comprehensive Investigation of Non-Enzymatic Degradation Pathways and Metabolite Activity

Fosdenopterin is known to undergo non-enzymatic degradation. drugbank.comnih.govwikidoc.org The primary degradation product identified is Compound Z, which is described as an inactive oxidation product of the endogenous cPMP. drugbank.comnih.gov This degradation is a key aspect of the compound's metabolism. drugbank.comnih.gov

Forced degradation studies, which involve subjecting a drug substance to stress conditions like changes in pH, temperature, and light exposure, are standard in pharmaceutical development to understand a compound's intrinsic stability and identify potential degradation products. ajpsonline.comeuropa.euakjournals.comnih.gov While Compound Z is the main known metabolite, a comprehensive investigation using such methods could reveal other minor degradation products of fosdenopterin hydrobromide.

A crucial aspect of future research will be to not only identify these degradation products but also to thoroughly characterize their biological activity. While Compound Z is considered inactive, it is essential to confirm this and to determine if any other metabolites possess any residual pharmacological or even off-target activity. drugbank.comnih.gov This involves isolating these degradation products and testing them in relevant biological assays. Understanding the complete degradation profile and the activity of all metabolites is vital for a full safety and efficacy assessment.

Development of Novel Delivery Systems and Formulations for Preclinical Applications

The development of effective drug delivery systems is a critical component of preclinical research, aiming to ensure that a therapeutic agent reaches its target site in the body in sufficient concentrations. crystalpharmatech.comsygnaturediscovery.comnih.gov For this compound, which is currently administered intravenously, exploring alternative delivery systems could offer significant advantages. pcori.orgadmescope.com

Future research in this area will likely focus on developing novel formulations to improve stability, control release, and potentially enable less invasive routes of administration. touchneurology.comresearchgate.net Strategies for preclinical formulation development often involve screening various vehicles and excipients to find a suitable system for the drug compound. crystalpharmatech.comadmescope.com

Potential Novel Delivery Systems for Preclinical Research:

| Delivery System | Potential Advantages for Fosdenopterin Research | Key Considerations |

| Lipid-based Formulations (e.g., Liposomes, SEDDS) | Can enhance solubility and bioavailability of poorly soluble compounds. May protect the drug from degradation. | Stability of the formulation, potential for interaction with the drug molecule. crystalpharmatech.comnih.gov |

| Polymeric Nanoparticles | Allows for controlled release and targeted delivery. Can be designed to overcome biological barriers. | Biocompatibility and biodegradability of the polymer, drug loading efficiency. nih.gov |

| Amorphous Solid Dispersions | Can improve the dissolution rate and bioavailability of crystalline drugs. | Physical stability of the amorphous state over time. crystalpharmatech.comnih.gov |

These advanced formulations would need to be rigorously tested in preclinical models to evaluate their pharmacokinetic profiles and efficacy compared to the current intravenous solution. sygnaturediscovery.comnih.gov The goal is to develop formulations that are not only effective but also more practical for potential long-term therapeutic use. touchneurology.com

Exploring Broader Biochemical Applications Beyond Molybdenum Cofactor Deficiency

The primary and approved indication for fosdenopterin is the treatment of MoCD Type A, where it acts as a substrate replacement therapy. medscape.comfda.govbridgebio.com By providing an exogenous source of cPMP, it restores the synthesis of molybdenum cofactor, which is essential for the function of several enzymes, most critically sulfite (B76179) oxidase (SOX). pcori.orgmedscape.com The loss of SOX activity leads to the accumulation of neurotoxic sulfites. drugbank.combridgebio.com

Given its mechanism of action in restoring the function of molybdenum-dependent enzymes, there is a theoretical basis for exploring the utility of fosdenopterin in other conditions where the activity of these enzymes is compromised. One such area is isolated sulfite oxidase deficiency (ISOD), a condition where the defect lies in the SOX enzyme itself, rather than in the MoCo synthesis pathway. medscape.com While fosdenopterin cannot correct the defective SOX enzyme, its potential to enhance the activity of any residual functional enzyme or to modulate related pathways could be a subject of future investigation.

Furthermore, other molybdenum-dependent enzymes, such as xanthine (B1682287) dehydrogenase/oxidase and aldehyde oxidase, are involved in purine (B94841) metabolism and detoxification. drugbank.comjensenlab.org Research could explore whether conditions characterized by dysregulation of these pathways, not necessarily linked to a primary genetic defect in MoCo synthesis, might benefit from the modulation of MoCo availability. This represents a significant expansion of the potential therapeutic landscape for fosdenopterin, moving from a single rare genetic disorder to a broader range of metabolic diseases.

Computational Chemistry and Molecular Modeling Approaches for Mechanistic Insights

Computational chemistry and molecular modeling are powerful tools for gaining a deeper understanding of drug action at the molecular level. nih.govresearchgate.net These approaches can provide insights into drug-receptor interactions, enzymatic reaction mechanisms, and the structural basis of drug activity. rsc.orgacs.org

For this compound, computational methods can be applied to several key areas of research. Molecular dynamics (MD) simulations, for instance, can be used to model the interaction of cPMP with the enzymes involved in the MoCo biosynthesis pathway. nih.govacs.org This could help to elucidate the precise binding modes and the conformational changes that occur during the conversion of cPMP to molybdopterin. nih.govosti.gov

Applications of Computational Modeling in Fosdenopterin Research:

| Research Area | Computational Approach | Potential Insights |

| Enzyme-Substrate Interactions | Molecular Docking, QM/MM | Predicting the binding affinity and orientation of cPMP in the active sites of downstream enzymes. Elucidating the catalytic mechanism of molybdopterin synthase. rsc.orgnih.gov |

| Membrane Transport | Molecular Dynamics (MD) Simulations | Simulating the passage of cPMP across lipid bilayers to understand passive diffusion and to identify potential interactions with membrane proteins. acs.org |

| Degradation Pathways | Quantum Chemistry Calculations | Modeling the chemical reactions involved in the non-enzymatic degradation of fosdenopterin to predict potential degradation products and their stability. researchgate.net |

By combining computational predictions with experimental validation, researchers can accelerate the pace of discovery and gain a more complete mechanistic understanding of fosdenopterin's pharmacology. researchgate.net This knowledge can inform the design of next-generation therapies with improved efficacy and specificity.

Conclusion and Outlook in Academic Research of Fosdenopterin Hydrobromide

Summary of Key Preclinical and Mechanistic Findings

Fosdenopterin (B1673565) hydrobromide is a synthetic form of cyclic pyranopterin monophosphate (cPMP), the molecule that is deficient in patients with MoCD Type A due to mutations in the MOCS1 gene. ncats.ioclinicaltrialsarena.com The therapy is based on a direct substrate replacement mechanism. fda.gov By providing an exogenous source of cPMP, it restores the downstream biosynthesis of molybdopterin and, subsequently, the molybdenum cofactor (MoCo). ncats.iofda.gov This restoration is critical for the function of MoCo-dependent enzymes, most notably sulfite (B76179) oxidase (SOX). fda.govnewdrugapprovals.org

The loss of SOX activity in MoCD Type A leads to the accumulation of neurotoxic sulfites, a key factor in the rapid and irreversible neurological damage characteristic of the disease. clinicaltrialsarena.compatsnap.com Fosdenopterin's mechanism of action directly addresses this primary pathology by enabling the proper function of SOX, which detoxifies sulfites by converting them to sulfates. fda.gov

Preclinical and pharmacodynamic studies have provided robust evidence supporting this mechanism.

Biomarker Reduction : A primary finding is the significant and sustained reduction of urinary S-sulfocysteine (SSC), a key biomarker for MoCD Type A. fda.govnewdrugapprovals.org Higher plasma exposures to fosdenopterin are directly associated with lower concentrations of urinary SSC, confirming the drug's biological activity. fda.gov

Animal Model Efficacy : Studies in a knockout mouse model of MoCD Type A demonstrated that fosdenopterin treatment led to decreased levels of SSC in both plasma and the brain. fda.govfda.gov Furthermore, treated mice showed increased liver sulfite oxidase activity and improved survival rates compared to untreated controls. fda.govfda.gov

Clinical Survival Benefit : Clinical data, comparing treated patients with historical untreated cohorts, demonstrated a dramatic improvement in survival. wikipedia.org The survival rate at three years for patients treated with fosdenopterin was 84%, in stark contrast to 55% for untreated, genotype-matched patients. newdrugapprovals.orgwikipedia.org Early intervention, particularly within the first 14 days of life, appears to result in better clinical outcomes, including the achievement of developmental milestones. patsnap.comtechnologynetworks.com

The key preclinical and clinical findings are summarized in the table below.

| Finding Category | Key Result | Supporting Evidence |

|---|---|---|

| Mechanism of Action | Acts as a substrate replacement therapy, providing exogenous cPMP. ncats.iofda.gov | Restores molybdenum cofactor synthesis and sulfite oxidase (SOX) activity. fda.govnewdrugapprovals.org |

| Pharmacodynamics | Causes sustained reduction in urinary S-sulfocysteine (SSC). fda.govnewdrugapprovals.org | Higher fosdenopterin exposure correlates with lower urinary SSC levels. fda.gov |

| Preclinical Efficacy | Improved survival and reduced plasma/brain SSC in MOCS1 KO mice. fda.govfda.gov | Increased liver SOX activity and body weight in animal models. fda.gov |

| Clinical Efficacy | Increased 3-year survival rate from 55% (untreated) to 84% (treated). newdrugapprovals.orgwikipedia.org | Early treatment initiation improves developmental outcomes. patsnap.comtechnologynetworks.com |

Remaining Academic Research Questions and Methodological Challenges

Despite its clear success, the study of fosdenopterin and MoCD Type A is not complete. Several academic questions remain, compounded by significant methodological challenges inherent in studying an ultra-rare disease.

Remaining Research Questions:

Long-Term Neurodevelopmental Outcomes : While fosdenopterin improves survival and some patients achieve developmental milestones, the full spectrum of long-term cognitive, motor, and neurological function in treated individuals requires further characterization. patsnap.comtechnologynetworks.com Understanding the extent to which early treatment can prevent or only mitigate irreversible brain damage is a critical area for ongoing research.

Optimal Therapeutic Window : Evidence strongly suggests that earlier treatment leads to better outcomes. patsnap.com However, the precise therapeutic window to prevent any irreversible neurological injury needs to be more clearly defined. Research is needed to understand the cascade of neuropathology and at what point it becomes intractable.

Genotype-Phenotype Correlations : Further investigation into how specific MOCS1 gene mutations influence disease severity and the response to fosdenopterin could lead to more personalized therapeutic approaches.

Novel Biomarkers : While urinary SSC is an effective pharmacodynamic biomarker, research into additional biomarkers that could more accurately predict long-term neurological outcomes would be highly valuable. Animal studies have suggested that plasma SSC and urinary uric acid may not be ideal for guiding therapeutic dosing. fda.gov

Methodological Challenges:

Extreme Rarity : MoCD Type A is an ultra-rare disease, with an estimated incidence as low as 1 in 200,000 to 500,000 live births. clinicaltrialsarena.comtechnologynetworks.com This makes conducting traditional, large-scale, randomized clinical trials logistically impossible. fda.gov

Ethical Constraints : Given the life-saving efficacy of fosdenopterin, the use of a placebo-controlled trial design is unethical. fda.gov Research must rely on single-arm studies and comparisons to historical natural history cohorts, which can have inherent biases. fda.gov

Diagnostic Hurdles : The therapeutic benefit is highly dependent on early diagnosis and treatment. technologynetworks.com The logistical challenge of achieving rapid diagnosis for a non-specialist physician who may never have encountered the disease before is a significant barrier to optimal outcomes and systematic study. researchgate.net

Compound Stability : In vitro research has been complicated by the chemical stability of fosdenopterin, which can affect the reliability of certain experimental assays, such as those for protein binding. europa.eu

Potential Impact on Basic Science and Translational Research Paradigms

The development and approval of fosdenopterin hydrobromide have had a considerable impact that extends beyond the treatment of a single rare disease.

Impact on Basic Science:

Validating a Metabolic Pathway : The success of fosdenopterin provides a powerful in vivo validation of the current understanding of the molybdenum cofactor biosynthesis pathway. It confirms that the deficiency of cPMP is the critical, rate-limiting step in the pathology of MoCD Type A. fda.gov

A Model for Studying Neurotoxicity : The ability to rescue the lethal phenotype of MoCD Type A with a targeted therapy creates a unique model for studying the downstream effects of sulfite accumulation. It allows researchers to probe the specific mechanisms of sulfite-induced neurotoxicity and explore potential neuroprotective strategies. clinicaltrialsarena.comprnewswire.com

Tool for Enzyme Kinetics and Regulation : Fosdenopterin serves as a precise tool to study the regulation and kinetics of the MoCo pathway and its dependent enzymes in a human context, which was previously impossible.

Impact on Translational Research Paradigms:

Blueprint for Ultra-Rare Disease Drug Development : Fosdenopterin's regulatory journey sets a crucial precedent. It demonstrates that a drug for an ultra-rare condition can achieve approval without large-scale trials by leveraging a strong mechanistic rationale, robust animal model data, and clear pharmacodynamic biomarker evidence. fda.govfda.gov This provides a viable pathway for other rare genetic diseases.

Success of Substrate Replacement Therapy : It stands as a prime example of a successful substrate replacement therapy, reinforcing this approach as a highly effective strategy for inborn errors of metabolism where a single enzymatic step is compromised. fda.gov

Bridging the Preclinical-Clinical Gap : The entire program, from the identification of the genetic cause to the development of a targeted molecular therapy, exemplifies an ideal translational research arc. nih.gov It highlights the power of a deep, mechanism-based understanding of a disease to accelerate the development of an effective treatment.

Importance of Regulatory Collaboration : The development process underscored the necessity of early and frequent interaction with regulatory bodies like the FDA to navigate the unique challenges of drug development for diseases with extremely small patient populations. fda.gov

Q & A

Q. What is the mechanism of action of Fosdenopterin Hydrobromide in restoring molybdenum cofactor (MoCo) function, and how is this validated experimentally?

this compound, a synthetic cyclic pyranopterin monophosphate (cPMP), replaces deficient cPMP in MoCD Type A, enabling MoCo biosynthesis. Experimental validation involves measuring sulphite and xanthine levels in patient plasma as biomarkers of enzymatic activity restoration. Preclinical studies in murine models demonstrate that cPMP administration normalizes these biomarkers, though full enzymatic activity may not be achieved .

Q. What methodological considerations are critical for determining the appropriate dosing regimen in pediatric populations?

Dosing is weight-based (400–900 µg/kg/day) and adjusted for age and gestational status. Term infants start at 550 µg/kg, escalating to 900 µg/kg by month 3, while preterm infants begin at 400 µg/kg. Methodologically, pharmacokinetic studies must account for developmental changes in drug metabolism and renal clearance, with safety monitored via biomarkers and infusion tolerance .

Q. Which biomarkers are most reliable for assessing this compound efficacy in clinical trials?

Plasma sulphite and urinary xanthine levels are primary biomarkers. High-performance liquid chromatography (HPLC) or tandem mass spectrometry (LC-MS/MS) are used for quantification. Normalization of these biomarkers indicates reduced accumulation of toxic metabolites, even if full enzymatic activity is not restored .

Advanced Research Questions